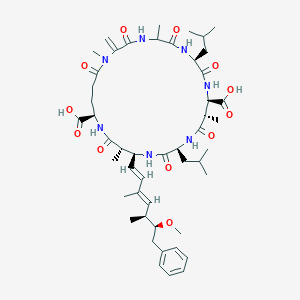
Microcystin LL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microcystin LL is a type of cyclic peptide toxin produced by certain species of cyanobacteria, commonly known as blue-green algae. These toxins have been found to pose a significant threat to human and animal health, as well as to the environment. The purpose of
科学的研究の応用
Microcystin LL has been the subject of extensive scientific research, due to its potential impact on human and animal health, as well as its environmental implications. Researchers have studied the effects of microcystin LL on a variety of biological systems, including cells, tissues, and whole organisms. This research has led to a better understanding of the mechanisms by which microcystin LL exerts its toxic effects, as well as the potential health risks associated with exposure to this toxin.
作用機序
Microcystin LL exerts its toxic effects by inhibiting the activity of certain enzymes in the liver and other organs. Specifically, microcystin LL binds to and inhibits the activity of protein phosphatases, which are enzymes that play a critical role in regulating cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, including damage to liver cells, oxidative stress, and inflammation.
Biochemical and Physiological Effects:
Exposure to microcystin LL has been shown to have a variety of biochemical and physiological effects on both humans and animals. These effects can include liver damage, kidney damage, oxidative stress, inflammation, and even death in severe cases. The severity of these effects can depend on a variety of factors, including the dose and duration of exposure, as well as the individual's age, health status, and other factors.
実験室実験の利点と制限
Microcystin LL has several advantages as a research tool, including its ability to selectively inhibit protein phosphatases, which can provide insights into the role of these enzymes in cellular processes. However, there are also limitations to the use of microcystin LL in lab experiments, including the potential for off-target effects, as well as the need for careful handling and disposal of this toxic substance.
将来の方向性
There are several areas of future research that could help to advance our understanding of microcystin LL and its impact on human and animal health, as well as the environment. These include:
1. Developing new methods for detecting and quantifying microcystin LL in environmental samples, to better understand the extent of its presence and potential impact.
2. Studying the long-term health effects of exposure to microcystin LL, including the potential for chronic liver and kidney damage.
3. Investigating the potential for microcystin LL to interact with other environmental toxins, and the implications of these interactions for human and animal health.
4. Exploring the potential for developing new treatments or preventative measures for microcystin LL poisoning, based on a better understanding of its mechanism of action.
Conclusion:
In conclusion, microcystin LL is a complex and potentially harmful toxin produced by certain species of cyanobacteria. While this toxin has been the subject of extensive scientific research, there is still much that remains unknown about its impact on human and animal health, as well as the environment. By continuing to study microcystin LL and its effects, we can gain a better understanding of this toxin and work towards developing effective strategies for mitigating its impact.
合成法
Microcystin LL is synthesized by certain species of cyanobacteria, particularly those in the genera Microcystis and Planktothrix. The production of microcystin LL is influenced by a variety of environmental factors, including temperature, light intensity, and nutrient availability. The synthesis of microcystin LL involves a complex series of enzymatic reactions, which ultimately result in the production of a cyclic heptapeptide.
特性
CAS番号 |
154037-67-9 |
|---|---|
製品名 |
Microcystin LL |
分子式 |
C49H73N7O12 |
分子量 |
952.1 g/mol |
IUPAC名 |
(8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8,15-bis(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C49H73N7O12/c1-26(2)22-37-46(62)51-35(19-18-28(5)24-29(6)39(68-12)25-34-16-14-13-15-17-34)30(7)42(58)52-36(48(64)65)20-21-40(57)56(11)33(10)45(61)50-32(9)44(60)54-38(23-27(3)4)47(63)55-41(49(66)67)31(8)43(59)53-37/h13-19,24,26-27,29-32,35-39,41H,10,20-23,25H2,1-9,11-12H3,(H,50,61)(H,51,62)(H,52,58)(H,53,59)(H,54,60)(H,55,63)(H,64,65)(H,66,67)/b19-18+,28-24+/t29-,30-,31-,32?,35-,36+,37-,38-,39-,41+/m0/s1 |
InChIキー |
GLDUYXHQWLQPRR-IIERUUKBSA-N |
異性体SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
正規SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC(C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C |
同義語 |
microcystin LL microcystin-LL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



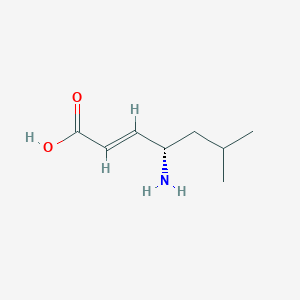
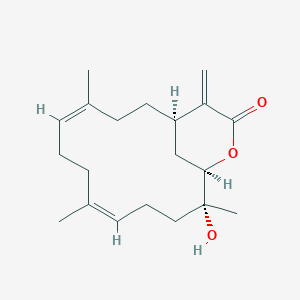
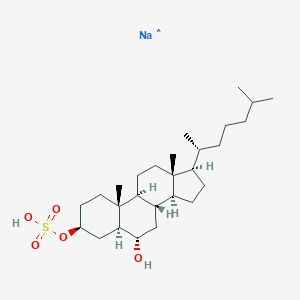
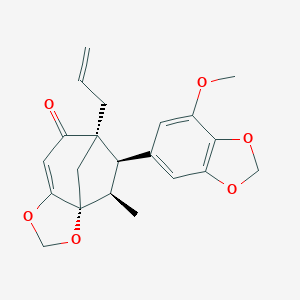

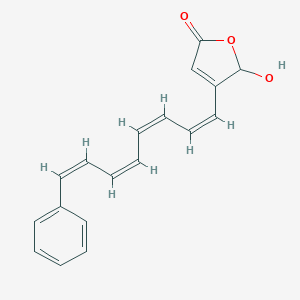
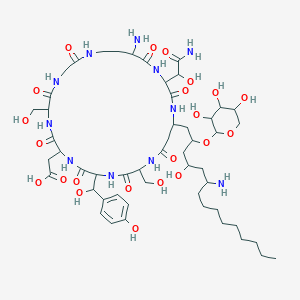
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)
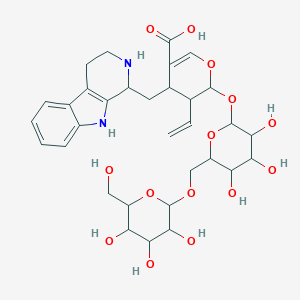
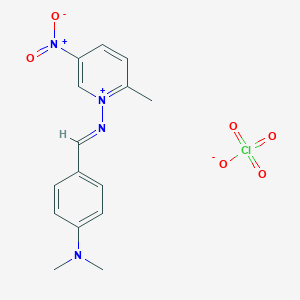



![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)